5,5'-Dibromo-2,2'-bipyridine
Overview
Description
5,5'-Dibromo-2,2'-bipyridine is a chemical compound that has garnered attention due to its utility in the synthesis of metal-complexing molecular rods and as a versatile building block for the construction of functional materials and complex molecular topologies. Its structure consists of two pyridine rings connected at the 2 and 2' positions, with bromine atoms substituted at both the 5 and 5' positions .
Synthesis Analysis
The synthesis of 5,5'-Dibromo-2,2'-bipyridine can be achieved through various methods. One approach involves the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane, yielding high product yields ranging from 70 to 90% . Another scalable synthesis method starts from inexpensive materials and is suitable for multigram scale production, highlighting the compound's accessibility for further research and application . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a selective synthesis method for this compound .
Molecular Structure Analysis
The molecular structure of 5,5'-Dibromo-2,2'-bipyridine is characterized by its symmetrical arrangement of bromine atoms on the bipyridine scaffold. This symmetry is crucial for its binding properties and its ability to serve as a precursor for further functionalization . The X-ray crystal structure of related compounds, such as 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, provides insights into the non-bonding interactions that can occur between substituents on the pyridine rings, which may influence the reactivity and coordination properties of 5,5'-Dibromo-2,2'-bipyridine .
Chemical Reactions Analysis
5,5'-Dibromo-2,2'-bipyridine is a reactive intermediate that can undergo various chemical reactions, particularly metal-catalyzed coupling reactions such as Stille couplings. These reactions allow for the stepwise functionalization of the compound, enabling the synthesis of a wide array of derivatives with potential applications in biodiagnostics, photovoltaics, and organic light-emitting diodes . The compound's reactivity is also demonstrated in the synthesis of unsymmetrical 5,5'-disubstituted 2,2'-bipyridines, which are valuable for creating specific binding loci within larger molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,5'-Dibromo-2,2'-bipyridine are influenced by its bromine substituents and bipyridine core. The presence of bromine atoms makes it a suitable candidate for further reactions, such as the selective monolithiation of 2,5-dibromopyridine, which can be directed to specific positions on the pyridine ring depending on the reaction conditions . The solubility characteristics of the compound and its derivatives are important for its purification and application in synthesis, as seen in the preparation of unsymmetrical heterocycles .
Scientific Research Applications
Synthesis and Scalability
5,5'-Dibromo-2,2'-bipyridine is recognized for its role in the synthesis of complex ligands through metal-catalyzed coupling reactions. D'Souza et al. (2012) describe its scalable synthesis from inexpensive materials, highlighting its utility in creating functional materials and complex molecular topologies (D'Souza, Leigh, Papmeyer, & Woltering, 2012).
Coordination Properties and Functionalization
The compound demonstrates excellent coordination properties, serving as a versatile building block for various functional materials. Schwab et al. (2002) detail its use in preparing metal-complexing molecular rods, emphasizing its efficiency in synthesis processes (Schwab, Fleischer, & Michl, 2002).
Conductive Polymer Synthesis
In polymer chemistry, 5,5'-Dibromo-2,2'-bipyridine is a key reactant in the formation of conductive polymers. Yamamoto et al. (1990) report its reaction with a nickel complex to form poly(2,2′-bipyridine-5,5′-diyl), which possesses similar properties to other conductive polymers and can form complexes with various metal ions (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).
Catalysis Applications
The compound is also significant in catalysis, where it forms complexes that exhibit high activity and selectivity. Günyar et al. (2009) explore its use in dioxomolybdenum(VI) complexes, which show great promise in catalytic applications due to their stability and efficiency (Günyar, Zhou, Drees, Baxter, Bassioni, Herdtweck, & Kühn, 2009).
Liquid Crystal and Photovoltaic Applications
El-Ghayoury et al. (2000) demonstrate its utility in creating mesomorphic compounds, which are significant in the fields of liquid crystals and photovoltaics. Their study indicates the potential of 5,5'-Dibromo-2,2'-bipyridine in developing materials with unique phase behaviors and structural properties (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).
Safety And Hazards
Future Directions
5,5’-Dibromo-2,2’-bipyridine has potential applications in various fields. It can be used in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes . By extending the chromophore size of the bipyridine core, these types of ligands can be employed as photosensors for the detection of fluoride ions .
properties
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPRPLNUUMYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447824 | |
Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-2,2'-bipyridine | |
CAS RN |
15862-18-7 | |
Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-Dibromo-2,2'-bipyridyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.